Bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, is a synthetic anthracene derivative developed as a potential anti-cancer agent. [] Its structure shares similarities with anthracyclines like doxorubicin, but with purportedly lower cardiotoxicity. Bisantrene has been the subject of numerous clinical trials, exploring its potential in treating various cancers, particularly acute myeloid leukemia (AML). [] Despite extensive research, it has not reached widespread clinical use.
Bisantrene is derived from anthracenedione, a class of compounds known for their antitumor properties. Its chemical structure allows for interaction with DNA, which is central to its function as an anticancer drug. The compound has been studied in various clinical settings, showing promise particularly in hematological malignancies and solid tumors.
Bisantrene synthesis typically involves several steps that transform simpler precursors into the final compound. One notable method begins with the treatment of a precursor compound (BISA-001) with lead(IV) acetate in acetic acid, leading to the formation of BISA-002, which is an intermediate in the synthesis process .
The synthesis is characterized by:
Bisantrene's molecular structure can be described by its unique arrangement of carbon atoms forming an anthracene backbone with additional functional groups that enhance its biological activity.
Bisantrene undergoes various chemical reactions that are pivotal for its function as an antitumor agent.
The primary mechanism through which bisantrene exerts its anticancer effects involves binding to specific sites on the DNA molecule.
Bisantrene exhibits several physical and chemical properties that influence its behavior as a therapeutic agent.
Bisantrene has several applications in scientific research and potential clinical use:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3